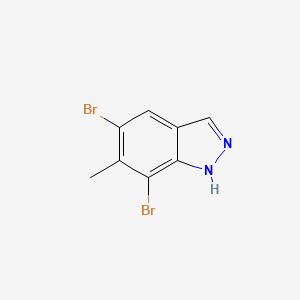

5,7-dibromo-6-methyl-1H-indazole

Beschreibung

Historical Context and Evolution of Indazole Synthesis

The synthesis of the indazole ring system was first reported in the late 19th century. caribjscitech.comontosight.ai Early methods often involved harsh reaction conditions and the use of potentially carcinogenic starting materials. researchgate.net Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient, milder, and regioselective approaches. organic-chemistry.orgbenthamdirect.com

Modern synthetic strategies for constructing the indazole core are diverse and include:

Intramolecular cyclization reactions: These often involve the formation of a key N-N bond through oxidative cyclization or condensation reactions. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions: These methods have become instrumental in the synthesis of substituted indazoles, allowing for the introduction of various functional groups. organic-chemistry.org

[3+2] Cycloaddition reactions: The reaction of benzynes with diazo compounds provides an effective route to the indazole skeleton. organic-chemistry.org

Metal-free synthesis: Driven by the principles of green chemistry, recent efforts have focused on developing synthetic routes that avoid the use of heavy metals. rsc.org

These advancements have not only facilitated the synthesis of known indazole derivatives but have also opened avenues for the creation of novel and structurally complex molecules. benthamdirect.com

Importance of the Indazole Scaffold in Medicinal Chemistry and Materials Science

The indazole moiety is a cornerstone in medicinal chemistry, with numerous indazole-containing compounds having received regulatory approval for various therapeutic applications. pharmablock.combenthamdirect.com The versatility of the indazole scaffold is demonstrated by its presence in drugs with a wide range of biological activities, including:

Anticancer agents: Axitinib and Pazopanib are notable examples of kinase inhibitors that feature an indazole core and are used in cancer therapy. pharmablock.comnih.gov

Anti-inflammatory drugs: Bendazac is an early example of a non-steroidal anti-inflammatory drug (NSAID) based on the indazole structure. pharmablock.com

Antiemetic agents: Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist, utilizes an indazole framework to alleviate nausea and vomiting, particularly in chemotherapy patients. pnrjournal.com

Antiviral and antibacterial agents: The indazole nucleus has been incorporated into compounds exhibiting inhibitory activity against various pathogens. nih.govbenthamdirect.com

In the realm of materials science, indazole derivatives are gaining attention for their unique photophysical properties. researchgate.netrsc.org Their applications are being explored in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org The ability to tune the electronic properties of the indazole ring through substitution makes it an attractive scaffold for creating novel functional materials. rsc.org

Rationale for Investigating Substituted Indazoles with Polyhalogenation and Alkylation Patterns

The introduction of halogen atoms and alkyl groups onto the indazole scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting compounds. rsc.orgbeilstein-journals.org

Polyhalogenation , the presence of multiple halogen substituents, can significantly impact a molecule's:

Lipophilicity: Halogens can increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Binding Affinity: The introduction of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can enhance binding to biological targets.

Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug. pharmablock.com

Alkylation , particularly at the nitrogen atoms of the indazole ring, is crucial for:

Modulating Potency and Selectivity: The size and nature of the alkyl group can influence how a molecule fits into the binding pocket of a target protein. nih.gov

Improving Physicochemical Properties: Alkylation can affect a compound's solubility and permeability.

Controlling Tautomeric Form: N-alkylation locks the indazole into either the 1H or 2H tautomeric form, which can be critical for biological activity. beilstein-journals.org

The combination of polyhalogenation and alkylation in a single indazole derivative, such as in the case of 5,7-dibromo-6-methyl-1H-indazole, offers a powerful approach to fine-tune the properties of the molecule for specific applications.

Overview of Current Research Gaps Pertaining to this compound

A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound This compound . While numerous studies have focused on mono- and di-substituted indazoles, and various halogenated and alkylated derivatives are commercially available or have been synthesized, there is a conspicuous absence of published data on the synthesis, properties, and potential applications of this particular substitution pattern.

This lack of information presents a clear opportunity for future research. The unique electronic and steric environment created by the dibromo and methyl substituents at positions 5, 6, and 7 of the indazole ring could lead to novel biological activities or material properties. The exploration of this uncharted area of indazole chemistry could potentially yield new lead compounds for drug discovery or novel building blocks for materials science.

Data on Related Indazole Compounds

Due to the absence of specific experimental data for this compound, the following table presents information on closely related bromo- and methyl-substituted indazoles to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-Bromo-6-methyl-1H-indazole | 885223-72-3 | C₈H₇BrN₂ | 211.06 | 166-169 | pharmablock.com |

| 5-Bromo-7-methyl-1H-indazole | 156454-43-2 | C₈H₇BrN₂ | 211.06 | Not available | nih.gov |

| 7-Bromo-1H-indazole | 53857-58-2 | C₇H₅BrN₂ | 197.03 | Not available | beilstein-journals.org |

| 6-Bromo-5-methyl-1H-indazole | 1000343-69-0 | C₈H₇BrN₂ | 211.06 | Not available | nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6Br2N2 |

|---|---|

Molekulargewicht |

289.95 g/mol |

IUPAC-Name |

5,7-dibromo-6-methyl-1H-indazole |

InChI |

InChI=1S/C8H6Br2N2/c1-4-6(9)2-5-3-11-12-8(5)7(4)10/h2-3H,1H3,(H,11,12) |

InChI-Schlüssel |

ZBAVGNLYTXRVTE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C2C=NNC2=C1Br)Br |

Herkunft des Produkts |

United States |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,7-dibromo-6-methyl-1H-indazole, a combination of one-dimensional and two-dimensional NMR techniques, as well as solid-state NMR, would be employed for a complete structural assignment.

While specific spectral data for this compound is not extensively published, the characteristic shifts and coupling patterns for related indazole derivatives provide a strong basis for its structural confirmation. researchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the N-H proton of the indazole ring.

The chemical shift of the N-H proton is typically a broad singlet and can vary depending on the solvent and concentration. researchgate.net The methyl group protons would appear as a sharp singlet, with a chemical shift in the aliphatic region. The sole aromatic proton at the C4 position would likely appear as a singlet in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the bromine and methyl substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | Aromatic region | Singlet (s) |

| -CH₃ | Aliphatic region | Singlet (s) |

| N-H | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the eight carbon atoms. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

The carbons bearing the bromine atoms (C5 and C7) would be expected to show shifts influenced by the halogen's electronegativity. The methyl carbon would appear in the aliphatic region. The carbons of the pyrazole (B372694) and benzene rings will have characteristic chemical shifts in the aromatic region. The assignment of these signals is often aided by the use of DEPT experiments and comparison with data from similar structures. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | Aromatic region |

| C3a | Aromatic region |

| C4 | Aromatic region |

| C5 | Aromatic region (attached to Br) |

| C6 | Aromatic region (attached to CH₃) |

| C7 | Aromatic region (attached to Br) |

| C7a | Aromatic region |

| -CH₃ | Aliphatic region |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC, DEPT)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, this would primarily be useful for confirming the absence of coupling for the isolated H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the C4 and methyl carbons based on the chemical shifts of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl group and the H-4 proton.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps to distinguish between CH, CH₂, and CH₃ groups, which would be instrumental in assigning the methyl and methine carbons in the ¹³C NMR spectrum.

Solid-State NMR (CPMAS) for Structural Confirmation

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), can provide valuable structural information for crystalline solids. This technique is especially useful for studying molecules in their native solid form, avoiding complications from solvent interactions. researchgate.netnih.gov For this compound, solid-state ¹³C NMR could be used to observe the carbon signals and compare them to the solution-state data. Differences in chemical shifts between the solid and solution states can provide insights into intermolecular interactions and packing effects in the crystal lattice. This method would serve as a complementary technique for the comprehensive structural confirmation of the compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental formula of a compound. For this compound (C₈H₆Br₂N₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, providing definitive evidence for the presence of two bromine atoms in the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | C₈H₇Br₂N₂⁺ | To be determined |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of this compound, GC would provide the retention time, a characteristic property under specific chromatographic conditions, while MS would yield its mass spectrum. The mass spectrum is crucial for confirming the molecular weight of the compound, which is 289.958 g/mol , corresponding to the molecular formula C₈H₆Br₂N₂. chemcd.com The fragmentation pattern observed in the mass spectrum would offer valuable insights into the compound's structure, showing the loss of specific fragments that helps in piecing together the molecular puzzle.

Detailed experimental GC-MS data, including specific retention times and a full analysis of the fragmentation pattern for this compound, are not widely available in the public domain.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹), corresponding to the vibrations of different functional groups. For this compound, characteristic FT-IR absorption bands would be expected for the N-H stretch, C-H stretches of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the indazole ring system, and C-Br stretching vibrations.

Specific, experimentally determined FT-IR spectral data for this compound is not readily found in published literature. However, a general representation of expected vibrational frequencies for similar indazole structures can be hypothesized.

Table 1: Hypothetical FT-IR Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C/C=N Ring Stretch | 1450-1650 |

| C-H Bend | 1350-1480 |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational frequencies of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, FT-Raman spectroscopy would be valuable for characterizing the vibrations of the bicyclic aromatic core and the C-Br bonds.

As with FT-IR, detailed experimental FT-Raman spectra for this compound are not currently available in the public scientific domain.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. Furthermore, analysis of the crystal packing reveals information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the compound.

A crystallographic study of this compound would definitively confirm the planarity of the indazole ring system, the positions of the bromine and methyl substituents, and the tautomeric form present in the solid state.

There are no publicly available crystallographic data or detailed reports on the single-crystal X-ray diffraction analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. For this compound, the indazole ring system constitutes the primary chromophore. The positions and intensities of the absorption bands are sensitive to the substitution pattern on the ring.

Experimental UV-Vis spectroscopic data, including specific absorption maxima and molar absorptivity values for this compound, are not detailed in readily accessible scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to study the electronic structure and properties of organic molecules like indazole derivatives. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For indazole and similar heterocyclic systems, a variety of combinations have been proven effective.

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly used for organic molecules. researchgate.net It incorporates a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and energies for a wide range of systems. researchgate.netresearchgate.net

Basis Sets : Pople-style basis sets are frequently utilized. The 6-31G(d,p) basis set offers a solid foundation for geometry optimizations. For more precise energy calculations and analysis of finer electronic details, larger basis sets like 6-311G(d,p) or those including diffuse functions (++) such as 6-311++G(d,p) are employed. nih.govresearchgate.netnih.gov Diffuse functions are particularly important for describing systems with lone pairs or anions and for calculations involving hydrogen bonding. The choice of basis set represents a trade-off between computational expense and the desired level of accuracy. researchgate.net

Studies on related heterocyclic compounds have demonstrated that the B3LYP functional combined with the 6-311++G(d,p) or 6-311G(d,p) basis sets provides reliable results for geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets for Indazole Derivatives

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |

| B3LYP | 6-311G(d,p) | More Accurate Geometry, Electronic Properties | nih.gov |

| B3LYP | 6-311++G(d,p) | High-Accuracy Energies, Anion/Hydrogen Bond Studies | nih.govnih.gov |

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5,7-dibromo-6-methyl-1H-indazole, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is found.

The indazole ring is planar, but the orientation of the methyl group's hydrogen atoms relative to the ring needs consideration in a full conformational analysis. While the rotation of the methyl group typically has a low energy barrier, identifying the minimum energy conformer is crucial for accurate subsequent calculations. For similar molecules, DFT calculations have been successfully used to find the optimized geometries that correspond to true energy minima, which is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

After geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov

The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, N-H stretching, C=C ring stretching, and C-Br stretching. By comparing the computed spectrum with experimentally obtained spectra (if available), the accuracy of the theoretical model can be validated. For complex molecules, a Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes. nih.gov Theoretical studies on related quinoline (B57606) and pyrazole (B372694) derivatives have shown good agreement between DFT-calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. nih.goviu.edu.sa

A key feature of the indazole ring system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole moiety. This results in two primary tautomers: the 1H-indazole and the 2H-indazole. researchgate.net The position of this equilibrium is fundamental to the molecule's chemical properties and biological interactions.

Computational chemistry is an invaluable tool for evaluating the relative stabilities of tautomers. By calculating the total electronic energies of the optimized geometries for both the 1H- and 2H-tautomers of a given indazole derivative, their relative stability can be determined.

For the parent indazole and most substituted derivatives, theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. thieme-connect.deresearchgate.netnih.gov The energy difference is often attributed to the greater aromaticity of the benzenoid structure of the 1H form compared to the less stable o-quinonoid structure of the 2H form. thieme-connect.de For instance, MP2/6-31G** calculations predicted the 1H-indazole to be more stable than the 2H form by approximately 15-17 kJ·mol⁻¹ in the gas phase and in water. nih.govthieme-connect.de DFT calculations at the B3LYP/6-31G** level on tetrahydro-indazol-4-ones also predicted the relative stabilities of different tautomers, which were in agreement with experimental findings. researchgate.netnih.gov

Table 2: Calculated Relative Energies for 1H vs. 2H Tautomers of Substituted Indazoles (Illustrative)

| Compound | Method/Basis Set | Phase | Relative Energy (ΔE, kJ/mol) (E2H - E1H) | Most Stable Tautomer | Reference |

|---|---|---|---|---|---|

| Indazole | MP2/6-31G** | Gas | 14.5 | 1H | nih.gov |

| Indazole | MP2/6-31G** | Water | 15.9 | 1H | nih.gov |

| 3-Methyl-tetrahydro-indazol-4-one | B3LYP/6-31G** | Gas | -1.9 | 2H | nih.gov |

The position of the tautomeric equilibrium can be significantly influenced by both the nature and position of substituents on the indazole ring and the polarity of the solvent.

Influence of Substituents : Electron-donating and electron-withdrawing groups can differentially stabilize or destabilize the two tautomers. For example, studies on substituted benzimidazoles, which have a similar tautomeric system, showed that the nature of the substituent had a small effect on the tautomeric energy barriers. scielo.br However, in some indazole derivatives, substituents can shift the equilibrium. In a study of 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, calculations indicated that the 2H tautomer was slightly more stable than the 1H form. nih.gov For this compound, the two electron-withdrawing bromine atoms and the electron-donating methyl group would be expected to modulate the electronic distribution in the ring and thereby influence the relative energies of the 1H and 2H forms.

Influence of Solvent Polarity : The solvent environment plays a critical role. Polar solvents can stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. The tautomer with the larger dipole moment is generally favored in more polar solvents. nih.gov Computational studies often model solvent effects using implicit models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. rsc.org Studies on other heterocyclic systems have shown that an increase in solvent polarity can dramatically influence the tautomerization process. nih.gov For adenine (B156593) derivatives, it was found that solvation could enhance or decrease the electronic effect of a substituent depending on its position and interactions with the solvent. nih.gov

Tautomerism Studies of Indazole Derivatives (1H vs. 2H)

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms and understand the intricate forces governing molecular interactions. However, for this compound, specific published research in these areas is not available.

Reaction Pathway Elucidation and Transition State Analysis

A thorough search of scientific databases and literature reveals no specific studies on the elucidation of reaction pathways or the analysis of transition states involving this compound. Such studies would typically involve quantum chemical calculations to map the energy landscape of a reaction, identifying the lowest energy path from reactants to products and characterizing the high-energy transition state structures. This information is crucial for understanding reaction kinetics and selectivity.

Analysis of Non-Covalent Interactions (NCIs) and Chelation Mechanisms

There is no available research that specifically details the non-covalent interactions or potential chelation mechanisms of this compound. Analysis of NCIs, such as halogen bonding, hydrogen bonding, and van der Waals forces, is critical for understanding the compound's crystal packing, solubility, and interactions with biological targets. Similarly, investigations into its chelation capabilities would be essential for applications in coordination chemistry and materials science.

Hydrogen Bonding Network Analysis (e.g., "Atoms in Molecules" Theory)

Specific analysis of the hydrogen bonding network of this compound using methods like the Quantum Theory of Atoms in Molecules (QTAIM) has not been reported. Such an analysis would provide a quantitative description of the hydrogen bonds present in the system, including their strength and nature, which are fundamental to its structural chemistry and intermolecular interactions.

Reactivity and Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity. Computational methods are routinely used to explore these properties, but specific data for this compound is not found in the reviewed literature.

Frontier Molecular Orbital Theory (HOMO-LUMO Gap)

There are no published studies detailing the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—for this compound. The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. While general principles of computational chemistry suggest that methods like Density Functional Theory (DFT) could be used to calculate these properties, specific values for this compound have not been documented in research literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound is not available in the scientific literature. An MEP surface map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule will interact with other chemical species and its potential role in chemical reactions.

Fukui Functions and Average Local Ionization Energy (ALIE) for Reactive Site Prediction

Fukui functions are a concept within Density Functional Theory (DFT) that help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. wikipedia.orgresearchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org By analyzing the Fukui functions, researchers can identify atoms or regions within this compound that are more susceptible to certain types of chemical reactions. For instance, a higher value of the Fukui function for nucleophilic attack (f+) on a particular atom indicates its higher electrophilicity.

In computational studies of related indazole derivatives, Fukui indices, the condensed form of the Fukui function, have been calculated alongside Natural Bond Orbital (NBO) analyses to understand and support observed reaction pathways. nih.govbeilstein-journals.org For example, in the study of methyl 5-bromo-1H-indazole-3-carboxylate, the Fukui indices for the N1 and N2 atoms were evaluated to rationalize the regioselectivity of alkylation reactions. nih.govbeilstein-journals.org

Table 1: Illustrative Fukui Function Indices for Predicting Reactive Sites (Note: The following data is for illustrative purposes to demonstrate the concept, as specific experimental data for this compound is not publicly available.)

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.08 | 0.15 | 0.115 |

| N2 | 0.12 | 0.09 | 0.105 |

| C3 | 0.05 | 0.07 | 0.06 |

| C4 | 0.03 | 0.04 | 0.035 |

| C5-Br | 0.06 | 0.05 | 0.055 |

| C6-CH3 | 0.02 | 0.03 | 0.025 |

| C7-Br | 0.07 | 0.06 | 0.065 |

Average Local Ionization Energy (ALIE) is another descriptor used to predict reactive sites, particularly for electrophilic attack. It represents the energy required to remove an electron from a specific point on the electron density surface of a molecule. Regions with lower ALIE values are more susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution within a molecule. nih.govmdpi.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is valuable for understanding the charge distribution across the atoms of this compound and the stabilizing effects of hyperconjugation.

For substituted indazoles, NBO analysis has been used to calculate the partial charges on the nitrogen atoms (N1 and N2) in both their neutral and deprotonated states. beilstein-journals.org This information is crucial for predicting the outcomes of reactions such as alkylations. nih.govbeilstein-journals.org

Table 2: Illustrative NBO Analysis Data for this compound (Note: The following data is for illustrative purposes to demonstrate the concept, as specific experimental data for this compound is not publicly available.)

| Atom | Natural Charge (e) |

| N1 | -0.450 |

| N2 | -0.380 |

| C3 | +0.250 |

| C4 | -0.100 |

| C5 | +0.050 |

| Br (at C5) | -0.080 |

| C6 | -0.020 |

| C(H3) (at C6) | -0.150 |

| C7 | +0.060 |

| Br (at C7) | -0.090 |

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radical species. Theoretical calculations of BDEs are instrumental in predicting the weakest bond in a molecule and thus, its likely point of fragmentation or reaction initiation. For this compound, calculating the BDEs of the C-Br, C-N, N-N, and C-H bonds can provide insights into its thermal stability and reactivity in processes like palladium-catalyzed cross-coupling reactions. nih.gov Studies on halo-heterocycles have shown that C-Br BDEs are generally lower than C-Cl BDEs, indicating that the bromo-substituted positions in the target molecule would be more reactive in such coupling reactions. nih.gov

Radial Distribution Functions (RDF), typically obtained from molecular dynamics simulations, describe how the density of surrounding atoms varies as a function of distance from a reference atom. The RDF can reveal the structure of the solvent around the molecule and identify specific intermolecular interactions, such as hydrogen bonding or halogen bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.govrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and interactions over time.

For a molecule like this compound, MD simulations can be employed to understand its conformational flexibility, its interactions with solvent molecules, and its binding behavior with biological targets such as proteins. nih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing insights that are complementary to molecular docking studies. rsc.orgresearchgate.net For example, MD simulations have been used to model halogen bonding in protein-ligand complexes, which is a relevant interaction for the dibromo-substituted indazole. nih.gov The stability of such interactions, often characterized by the distance and angle between the halogen atom and an acceptor atom, can be monitored throughout the simulation. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Investigations

The Role of the Indazole Scaffold as a Bioactive Pharmacophore

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netjapsonline.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. researchgate.netnih.gov The unique structural and electronic properties of the indazole ring, including its planarity and the presence of two nitrogen atoms, allow it to interact with various biological targets like enzymes and receptors through diverse binding modes. nih.gov

Indazole derivatives are rarely found in nature but have been extensively synthesized, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antiarrhythmic properties. nih.govnih.gov This versatility has led to the development of several successful drugs. For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea. nih.gov The inherent bioactivity of the indazole core makes it a foundational element for designing novel therapeutic agents.

Influence of Dibromo and Methyl Substituents on Biological Activity Profiles

The specific substitution pattern of 5,7-dibromo-6-methyl-1H-indazole is crucial in defining its chemical properties and, consequently, its biological activity. The presence and position of substituents on the indazole ring can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile, which are key determinants of its interaction with biological targets.

The two bromine atoms at positions 5 and 7 are electron-withdrawing groups. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. For instance, studies on other heterocyclic scaffolds have shown that bromo-substituents can lead to improved anticancer activity. The synthesis of 6-bromo-1H-indazole is a key step in creating more complex, biologically active derivatives. nih.gov In one study, a 5-bromo-3-methyl-7-phenyl-1H-indazole derivative demonstrated a notable antigrowth effect against a breast cancer cell line. researchgate.net

The methyl group at position 6 is an electron-donating group. Its presence, situated between the two bulky bromine atoms, introduces specific steric and electronic effects. The placement of a methyl group on the indazole ring has been shown to be a critical factor in the potency of certain enzyme inhibitors. nih.gov The combination of electron-withdrawing halogens and an electron-donating methyl group on the benzene portion of the indazole scaffold creates a unique electronic environment that can fine-tune the molecule's binding affinity and selectivity for its targets.

Investigation of Molecular Targets and Pathways

The therapeutic potential of indazole derivatives is realized through their interaction with specific molecular targets and the subsequent modulation of cellular pathways. While direct studies on this compound are limited in the available literature, the activities of related compounds provide a strong basis for predicting its likely biological interactions.

The indazole scaffold is a key feature in numerous enzyme inhibitors, particularly protein kinase inhibitors. nih.gov

Kinase Inhibition (VEGFR-2, Tie-2, EphB4): Indazole derivatives are well-represented among kinase inhibitors used in oncology. nih.gov For example, Pazopanib acts as a multi-kinase inhibitor. Other synthesized indazole derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). nih.gov Given this precedent, this compound could be investigated as a potential kinase inhibitor.

IDO1, EZH1/EZH2, and PARP1/2 Inhibition: Indazole derivatives have been explored as inhibitors of other important cancer-related enzymes. Certain 3-substituted 1H-indazoles are effective inhibitors of Indoleamine 2,3-dioxygenase (IDO1). nih.gov Niraparib, an approved cancer drug, is a Poly (ADP-ribose) polymerase (PARP) inhibitor built on an indazole framework. nih.gov Furthermore, specific indazole derivatives have shown inhibitory effects on the histone methyltransferases EZH1 and EZH2. nih.gov

COX-1/2 Inhibition: Some indazole analogues, specifically substituted 4,5-dihydro-2H-indazoles, have been synthesized and evaluated as potential anti-inflammatory agents through their inhibition of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2. nih.gov

DNA Gyrase Inhibition: In the realm of antibacterial agents, indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme. researchgate.net Some of these compounds have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains. researchgate.net

Table 1: Examples of Enzyme Inhibition by Structurally Related Indazole Derivatives

| Enzyme Target Class | Example Indazole Inhibitor Type | Reported Activity | Reference |

|---|---|---|---|

| Protein Kinases (e.g., FGFR, EGFR) | Substituted 1H-indazoles | Potent inhibition of various kinases involved in cancer. | nih.govnih.gov |

| Indoleamine 2,3-dioxygenase (IDO1) | 3-Substituted 1H-indazoles | Effective enzymatic inhibition. | nih.gov |

| Poly (ADP-ribose) polymerase (PARP) | Niraparib (Indazole-based drug) | Inhibition of PARP1 and PARP2 for cancer treatment. | nih.gov |

| Cyclooxygenase (COX) | Substituted 4,5-dihydro-2H-indazoles | Anti-inflammatory effects via COX-2 inhibition. | nih.gov |

| DNA Gyrase | 3-Phenyl-1H-indazole derivatives | Antibacterial activity against Gram-positive bacteria. | researchgate.net |

Indazole-based compounds have been shown to modulate the activity of various receptors.

5-HT3 Receptor: The indazole ring is the core of Granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. researchgate.net This action is crucial for its antiemetic effects.

Glucagon (B607659) Receptor: Novel indazole and indole (B1671886) derivatives have been discovered to be potent antagonists of the glucagon receptor (GCGR), highlighting their potential for treating type II diabetes. researchgate.netnih.gov

The specific substitution pattern of this compound would likely influence its affinity and selectivity for these or other receptors.

By interacting with key enzymes and receptors, indazole derivatives can significantly modulate cellular signaling pathways.

Apoptosis: The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. One study on a series of indazole derivatives found that the most potent compound inhibited cancer cell proliferation and promoted apoptosis. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2, indicating a modulation of the mitochondrial apoptotic pathway. nih.gov

Inflammatory Pathways: The inhibition of enzymes like COX by certain indazole analogues directly impacts inflammatory pathways, forming the basis of their anti-inflammatory effects. nih.gov

Cell Cycle Progression: Survivin, a protein that links the cell cycle with apoptosis machinery, is a target of interest in cancer therapy. nih.gov Its expression is often cell cycle-dependent. nih.gov By targeting kinases and other proteins that control cell division, indazole derivatives can interfere with cell cycle progression, a common strategy in cancer treatment. nih.gov

Computational Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the binding mode of a ligand to its target protein and to estimate the binding affinity.

For the indazole class of compounds, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, docking studies have been performed to:

Investigate the binding of novel indazole derivatives to the active site of the bacterial enzyme DNA gyrase, revealing key interactions that explain their antibacterial activity. pnrjournal.com

Predict the binding interactions of substituted indazoles with the active site of the COX-2 enzyme, correlating computational results with experimental anti-inflammatory activity. nih.gov

Evaluate the effectiveness of new indazole derivatives against renal cancer by docking them into the active site of relevant protein targets. nih.gov

These studies typically show that the indazole scaffold can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the target protein. nih.gov While specific docking studies for this compound were not found in the searched literature, this computational approach would be a logical step in a rational drug design campaign to identify its most likely biological targets and to optimize its structure for enhanced potency and selectivity.

Prediction of Binding Affinity and Ligand-Protein Interactions

Computational methods, such as molecular docking, are instrumental in predicting the binding affinity of a ligand to a protein's active site. For indazole derivatives, these studies have revealed that substitutions at various positions on the indazole ring are critical for their biological activity. While specific binding affinity data for this compound is not extensively detailed in the public domain, general principles derived from related indazole analogs can provide valuable insights.

For instance, studies on other indazole derivatives have shown that substitutions at the 5th and 6th positions can lead to enhanced hydrogen bond interactions with targets like DNA gyrase B, suggesting a potential for antibacterial activity. researchgate.net The presence of bulky and hydrophobic groups, such as bromine atoms at the 5 and 7 positions and a methyl group at the 6 position, likely influences the compound's steric and electronic profile, which in turn dictates its binding orientation and affinity for specific protein pockets. The lipophilicity imparted by the bromine atoms may favor interactions with hydrophobic pockets within a target protein.

Table 1: Predicted Physicochemical Properties of Related Indazole Derivatives

| Compound | Molecular Weight (g/mol) | LogP | Number of Hydrogen Bond Acceptors | Number of Hydrogen Bond Donors |

|---|---|---|---|---|

| 5-Bromo-7-methyl-1H-indazole | 211.06 | 2.6 | 2 | 1 |

Note: Data for this table is derived from computational predictions for a closely related analog due to the limited availability of specific experimental data for this compound.

Identification of Key Interacting Residues and Binding Site Characteristics

The identification of key amino acid residues that interact with a ligand is crucial for understanding its mechanism of action and for the rational design of more potent analogs. For indazole derivatives targeting the anti-inflammatory enzyme Cyclooxygenase-2 (COX-2), molecular docking studies have identified specific interactions. For example, a related compound, (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone, was shown to form a hydrogen bond with the amino acid residue Gly526 within the COX-2 active site. researchgate.net

Proposed Mechanisms of Biological Action

Indazole derivatives have been shown to modulate various cellular processes, which forms the basis of their therapeutic potential. A key aspect of their activity is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival. nih.gov By inhibiting specific kinases, indazole compounds can disrupt aberrant signaling cascades that contribute to diseases like cancer.

Furthermore, some indazole derivatives have been found to affect the cell cycle. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was observed to cause G2/M cell cycle arrest in human colorectal cancer cells, thereby halting cell division. researchgate.net This suggests that indazole compounds, potentially including this compound, could exert their effects by interfering with the machinery that governs cell proliferation.

The antimicrobial potential of indazole derivatives has been linked to their ability to inhibit essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication, transcription, and repair. Compounds with substitutions at the 5th and 6th positions of the indazole ring have demonstrated favorable hydrogen bond interactions with DNA gyrase B, indicating their potential as antibacterial agents. researchgate.net This suggests that this compound, with its substitutions at these key positions, might exert its antimicrobial effects by targeting this crucial bacterial enzyme.

The anti-inflammatory properties of indazole derivatives are often attributed to their inhibition of key enzymes and mediators in the inflammatory cascade. researchgate.net One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. researchgate.netresearchgate.net By blocking COX-2, indazole compounds can reduce the synthesis of these pro-inflammatory mediators. researchgate.net

Additionally, some indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net These cytokines play a central role in amplifying and sustaining the inflammatory response. The ability to suppress both COX-2 and pro-inflammatory cytokines suggests a multi-faceted anti-inflammatory mechanism for the indazole scaffold. researchgate.net

The anticancer activity of indazole derivatives is a significant area of research, with several compounds demonstrating potent anti-proliferative effects against various cancer cell lines. researchgate.netnih.govnih.gov The mechanisms underlying these effects are diverse and often involve the inhibition of protein kinases that are dysregulated in cancer. nih.gov

Many indazole-based compounds function as kinase inhibitors, targeting enzymes like vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. researchgate.net These kinases are involved in angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation. By inhibiting these targets, indazole derivatives can starve tumors of their blood supply and directly impede their growth.

Furthermore, some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and to arrest the cell cycle, preventing cancer cells from multiplying. researchgate.net The substitution pattern on the indazole ring is crucial for these activities, and the presence of hydrophobic groups at the C6 position has been noted in some reports to be beneficial for anti-cancer effects. nih.gov

Table 2: Investigated Biological Activities of the Indazole Scaffold

| Biological Activity | Proposed Molecular Target/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase B | researchgate.net |

| Anti-inflammatory | Inhibition of COX-2, reduction of pro-inflammatory cytokines (TNF-α, IL-1β) | researchgate.netresearchgate.net |

| Anti-proliferative/Anticancer | Inhibition of protein kinases (e.g., VEGFR, PDGFR, c-Kit), induction of apoptosis, cell cycle arrest | researchgate.netnih.govnih.gov |

Future Research Directions and Potential Applications

Exploration of Further Derivatization and Functionalization Strategies

The chemical structure of 5,7-dibromo-6-methyl-1H-indazole offers rich opportunities for derivatization and functionalization. The two bromine atoms are particularly amenable to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.

Potential Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh3)4), a base, and a boronic acid/ester. | Formation of new carbon-carbon bonds by replacing one or both bromine atoms with aryl, heteroaryl, or alkyl groups. |

| Buchwald-Hartwig Amination | Palladium catalysts with specialized ligands (e.g., XPhos), a base, and an amine. | Introduction of nitrogen-based functional groups, creating new amines. |

| Sonogashira Coupling | Palladium and copper catalysts, a base, and a terminal alkyne. | Formation of carbon-carbon triple bonds, leading to alkynylated indazoles. |

| Stille Coupling | Palladium catalyst and an organotin reagent. | Creation of new carbon-carbon bonds. |

| Heck Reaction | Palladium catalyst, a base, and an alkene. | Formation of a new carbon-carbon bond at the site of a bromine atom. |

| Cyanation | A cyanide source (e.g., zinc cyanide) and a palladium catalyst. | Introduction of a nitrile group, which can be further converted into other functional groups. |

The N-H group of the indazole ring can also be a site for functionalization. Alkylation or acylation at this position can significantly alter the compound's properties. nih.gov The regioselectivity of these reactions, determining whether the N-1 or N-2 position of the indazole is modified, can be influenced by reaction conditions such as the choice of base and solvent. nih.gov The methyl group at the 6-position could also potentially be functionalized through free-radical halogenation, although this would require specific and potentially harsh conditions.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds like this compound before their synthesis and testing. nih.gov

Applications of Computational Modeling:

Molecular Docking: This technique can be used to predict how this compound and its virtual derivatives might bind to the active sites of various biological targets, such as enzymes and receptors. longdom.orgderpharmachemica.com This can help in identifying potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be developed to predict biological activity. longdom.org For instance, 2D and 3D QSAR models have been successfully used to predict the anticancer activity of other indazole derivatives. longdom.org

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can help in understanding its chemical behavior and in designing new reactions.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, which is crucial for drug development. nih.gov

Development of Novel Indazole-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. nih.gov Given the prevalence of the indazole scaffold in biologically active molecules, this compound could serve as a starting point for the development of novel chemical probes. The bromine atoms can be functionalized with reporter groups such as fluorophores or affinity tags. These probes could be designed to interact with specific biological targets, allowing for their visualization and study within cells and organisms. For example, some indazole derivatives have been investigated as inhibitors of neuronal nitric oxide synthase, and a well-designed probe could help in studying the role of this enzyme in various physiological and pathological processes. nih.govaustinpublishinggroup.com

Investigation of this compound as a Building Block in Complex Chemical Syntheses

The presence of multiple reactive sites makes this compound a potentially valuable building block for the synthesis of more complex molecules. chemshuttle.com The differential reactivity of the two bromine atoms could be exploited to sequentially introduce different functional groups, leading to the construction of intricate molecular architectures. For instance, one bromine atom could be selectively reacted using a specific cross-coupling reaction, leaving the other available for a subsequent, different transformation. This stepwise approach would allow for the creation of a diverse library of complex indazole-containing compounds for screening in various applications, from materials science to medicinal chemistry. The use of dihalo-heterocycles as synthons is a well-established strategy in organic synthesis. nih.govresearchgate.net

Broader Implications for Heterocyclic Chemistry Research

The study of this compound and its derivatives can contribute to the broader field of heterocyclic chemistry. youtube.com Investigating the reactivity of this compound can provide new insights into the structure-activity relationships of substituted indazoles. Understanding how the interplay of the bromo and methyl substituents influences the chemical and physical properties of the indazole core can guide the design of future heterocyclic compounds with desired characteristics. nih.gov Furthermore, the development of new synthetic methodologies for the functionalization of this and similar indazoles can expand the toolbox of synthetic chemists, enabling the creation of novel and diverse molecular structures. youtube.com

Conclusion

Summary of Key Research Findings and Methodological Advancements

The investigation into 5,7-dibromo-6-methyl-1H-indazole primarily highlights its existence as a commercially available compound for research. Key identifying information such as its CAS number, molecular formula, and molecular weight are confirmed through various chemical supplier databases. However, a significant gap exists in the public scientific literature regarding this specific molecule. There are no detailed, peer-reviewed studies on its synthesis, which would typically involve the adaptation of general indazole synthesis methodologies. Furthermore, comprehensive characterization data, including physical properties and detailed spectroscopic analysis, are not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.